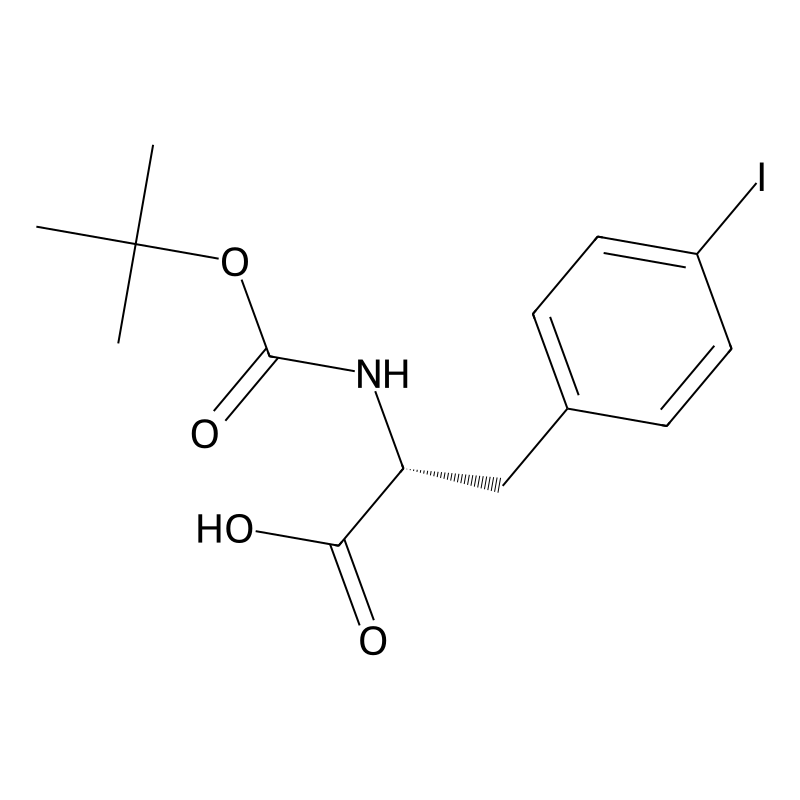

Boc-D-Phe(4-I)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-D-Phe(4-I)-OH (CAS: 176199-35-2) is a highly specialized, orthogonally protected unnatural amino acid building block widely procured for advanced peptide synthesis and medicinal chemistry. Structurally, it features a D-phenylalanine core that imparts profound proteolytic stability to resulting peptide sequences, coupled with a highly reactive para-iodine substituent [1]. The Boc (tert-butyloxycarbonyl) protecting group facilitates solution-phase synthesis or specific orthogonal solid-phase peptide synthesis (SPPS) schemes where base-lability must be avoided . Its primary procurement value lies in its dual function: acting as a robust structural element that extends the in vivo half-life of therapeutics, while serving as a highly efficient precursor for late-stage palladium-catalyzed cross-coupling or direct radiolabeling workflows.

Research Fit

Substituting Boc-D-Phe(4-I)-OH with generic in-class alternatives severely compromises synthesis yields and downstream application viability. Replacing the 4-iodo group with a 4-bromo or 4-chloro substituent drastically reduces reactivity in palladium-catalyzed cross-coupling reactions, often necessitating harsher conditions that can degrade sensitive peptide backbones [1]. Furthermore, substituting the D-enantiomer with the more common L-enantiomer (Boc-L-Phe(4-I)-OH) eliminates the steric hindrance required to resist endogenous proteases, reducing the in vivo half-life of the final peptide from days to mere minutes . Finally, swapping the Boc group for an Fmoc group (Fmoc-D-Phe(4-I)-OH) precludes its use in base-sensitive synthetic routes or orthogonal Boc/Bzl SPPS strategies, making this exact compound strictly necessary for specific advanced manufacturing workflows.

Substitution Risk

Reactivity loss with Cl, F, or H

Iodine provides orthogonal cross-coupling reactivity; chloro, fluoro, or unsubstituted analogs may not support mild Pd-catalyzed diversification, altering library generation strategies.

Functional outcome inversion

In melanocortin receptor models, 4-iodo substitution conferred antagonist profile while 4-chloro/fluoro analogs acted as full agonists—a binary switch that may undermine target pharmacological intent.

Physicochemical mismatch

The heavy iodine atom significantly increases molecular weight, hydrophobicity, and polarizability; alternative halogens do not replicate these parameters, potentially altering peptide folding, solubility, and analytical behavior.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling

In late-stage peptide functionalization, the choice of halogen substituent dictates the efficiency of cross-coupling. 4-Iodo-phenylalanine derivatives demonstrate vastly superior reactivity in Suzuki-Miyaura and Stille couplings compared to their brominated counterparts. Under standard mild palladium-catalyzed conditions, 4-iodo derivatives routinely achieve >80-85% conversion yields [1]. In direct contrast, 4-bromo-phenylalanine analogs typically yield <40-50% under identical mild conditions, often requiring elevated temperatures or specialized phosphine ligands that risk racemization or degradation of the peptide backbone.

| Evidence Dimension | Cross-coupling conversion yield under mild conditions |

| Target Compound Data | 4-Iodo-phenylalanine derivatives (>80-85% yield) |

| Comparator Or Baseline | 4-Bromo-phenylalanine derivatives (<40-50% yield) |

| Quantified Difference | >35-40% absolute increase in yield |

| Conditions | Standard Pd-catalyzed coupling (e.g., Suzuki/Stille) at mild temperatures |

Procuring the 4-iodo derivative ensures high-yielding late-stage modifications without subjecting complex, expensive peptide intermediates to harsh, degrading reaction conditions.

Proteolytic Stability and Half-Life Extension via D-Enantiomer

The stereochemistry of the phenylalanine core is a critical determinant of a peptide's pharmacokinetic profile. Incorporating D-phenylalanine instead of the naturally occurring L-phenylalanine introduces severe steric clashes within the active sites of endogenous proteases. Studies on peptide self-assembly and drug conjugates demonstrate that substituting an L-amino acid with its D-enantiomer can extend the proteolytic half-life from minutes to several hours or days in serum[1]. This stereochemical inversion is indispensable for developing systemically active peptide therapeutics that require sustained circulation.

| Evidence Dimension | Enzymatic degradation half-life |

| Target Compound Data | D-phenylalanine containing peptides (Hours to days) |

| Comparator Or Baseline | L-phenylalanine containing peptides (Minutes) |

| Quantified Difference | Orders of magnitude increase in serum stability |

| Conditions | In vitro serum or specific protease (e.g., chymotrypsin) degradation assays |

Buyers must select the D-enantiomer to ensure the final synthesized peptide therapeutic survives systemic circulation long enough to achieve target engagement.

High-Yield Precursor for Radioiodination and Stannylation

For the development of radiotheranostics, the 4-iodo moiety serves as an optimal leaving group for halodestannylation. The conversion of Boc-protected 4-iodo-phenylalanine to a tributylstannyl precursor proceeds with high efficiency (typically >85% yield). This stannylated intermediate allows for rapid, single-step radioiodination (e.g., exchanging I-127 for I-125 or I-124) with radiochemical yields exceeding 90% in under one minute [1]. Attempting direct radiohalogenation on unhalogenated precursors results in significantly lower radiochemical purity and necessitates complex, yield-reducing HPLC purifications.

| Evidence Dimension | Radiochemical yield via stannylation precursor |

| Target Compound Data | 4-Iodo precursor route (>90% radiochemical yield) |

| Comparator Or Baseline | Direct radiohalogenation of unhalogenated analogs (Low yield, poor regioselectivity) |

| Quantified Difference | >90% reliable radiochemical yield with high regioselectivity |

| Conditions | Halodestannylation followed by radioiodine exchange |

Procurement of the pre-iodinated building block is critical for laboratories synthesizing high-purity radiotracers, minimizing the handling time of radioactive isotopes.

Orthogonal Cleavage Compatibility via Boc Protection

The Boc protecting group provides a distinct operational advantage over the more common Fmoc group in specific synthetic workflows. Boc deprotection is achieved using acidic conditions (e.g., Trifluoroacetic acid), whereas Fmoc requires basic conditions (e.g., 20% piperidine) . In the synthesis of peptides prone to base-catalyzed side reactions—such as aspartimide formation or stereocenter epimerization—the Fmoc strategy results in significant impurity profiles. Procuring the Boc-protected building block allows chemists to bypass these basic conditions entirely.

| Evidence Dimension | Deprotection condition compatibility |

| Target Compound Data | Boc-D-Phe(4-I)-OH (TFA / Acidic cleavage) |

| Comparator Or Baseline | Fmoc-D-Phe(4-I)-OH (Piperidine / Basic cleavage) |

| Quantified Difference | Complete avoidance of base-catalyzed side reactions |

| Conditions | Standard orthogonal SPPS or solution-phase protocols |

Selecting the Boc derivative is mandatory when the target peptide sequence cannot tolerate the repetitive basic conditions required by standard Fmoc chemistry.

Late-Stage Peptide Functionalization via Cross-Coupling

Ideal for synthesizing complex biaryl cyclic lipopeptides or highly decorated peptidomimetics where the 4-iodo group serves as a high-yielding anchor for Suzuki, Sonogashira, or Stille couplings under mild conditions [1].

Development of Protease-Resistant Peptide Therapeutics

Crucial for medicinal chemistry programs designing systemically administered peptide drugs, where the D-stereocenter is required to prevent rapid degradation by endogenous enzymes and extend circulation half-life[1].

Synthesis of Radiotracers for PET/SPECT Imaging

The preferred building block for creating stannylated precursors, enabling rapid, high-yield incorporation of radioisotopes (I-123, I-124, I-125) for diagnostic imaging or targeted alpha-particle therapy (e.g., Astatine-211) [2].

Solution-Phase and Orthogonal Solid-Phase Synthesis

The optimal choice for manufacturing base-sensitive peptide sequences where standard Fmoc chemistry would induce significant aspartimide formation or epimerization, necessitating an acid-labile Boc protection strategy [1].

Application Fit

XLogP3

Explore Compound Types